Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate
Description
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amino group, and a cyano group attached to the same carbon atom
Properties
IUPAC Name |
ethyl 2-cyano-2-(phenylmethoxycarbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-2-18-12(16)11(8-14)15-13(17)19-9-10-6-4-3-5-7-10/h3-7,11H,2,9H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDPLMKKSXSSTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433160 | |
| Record name | Ethyl N-[(benzyloxy)carbonyl]-3-nitriloalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3878-13-5 | |
| Record name | Ethyl N-[(benzyloxy)carbonyl]-3-nitriloalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate typically follows these key steps:
Formation of the Cyanoacetate Core:
The starting material, ethyl cyanoacetate, serves as the backbone. This compound contains both an ester and a cyano group which are essential for the final structure.Introduction of the Benzyloxycarbonyl-Protected Amino Group:
Ethyl cyanoacetate is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine or DIPEA (N,N-diisopropylethylamine). This step introduces the benzyloxycarbonyl protecting group on the amino functionality. The reaction proceeds via nucleophilic substitution where the amino group is protected by the Cbz group, preventing side reactions during subsequent steps.Amino Group Introduction at the Alpha Position:
The intermediate formed is then treated with ammonia or a primary amine, which introduces the amino group at the alpha carbon adjacent to the cyano and ester groups. This step typically involves nucleophilic substitution or addition reactions under controlled temperature and solvent conditions to avoid side reactions.Optimization of Reaction Conditions:
Solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), acetonitrile, ethyl acetate, methanol, and dimethylformamide (DMF) have been tested. Among bases, DIPEA has shown superior performance in terms of yield and selectivity compared to N-methylmorpholine (NMM), triethylamine, and others. The reaction temperature is usually maintained at 0–5°C initially and then allowed to proceed at room temperature for several hours to ensure complete conversion.
Industrial Scale Preparation
Industrial production of this compound employs the above synthetic route but with process intensification techniques such as:
Continuous Flow Reactors:
These allow for better control of reaction parameters, improved safety, and scalability.Automated Purification Systems:
To achieve high purity (≥97%), automated chromatographic or crystallization techniques are employed.Optimized Stoichiometry and Reagent Quality:
Ensuring minimal excess of reagents and high-grade starting materials reduces impurities.
Detailed Reaction Analysis and Research Findings
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Protection of Amino Group | Ethyl cyanoacetate + Benzyl chloroformate + Triethylamine or DIPEA in DCM | ~85-90 | Base neutralizes HCl formed; Cbz group protects amino functionality |
| 2 | Amino Group Introduction | Ammonia or primary amine in suitable solvent (e.g., DCM, THF) at 0–25°C | ~80-90 | Nucleophilic substitution at alpha carbon; reaction time 6-7 hours |
| 3 | Purification | Chromatography or crystallization | >97 | Ensures removal of unreacted starting materials and side products |
Base Screening: DIPEA was found to provide the highest yields (~90%) compared to other bases such as DBU, NMM, and triethylamine, likely due to its steric hindrance and non-nucleophilic nature, which minimizes side reactions.
Solvent Effects: Dichloromethane (DCM) was optimal, but chloroform and ethyl acetate also gave good yields (85-87%). Polar solvents like DMF and methanol gave slightly lower yields, possibly due to competing side reactions or solubility issues.
Temperature Control: Initial cooling to 0°C reduces side reactions and improves selectivity. Subsequent reaction at room temperature ensures completion.
Mechanistic Insights
The reaction mechanism involves the nucleophilic attack of the amino group on the activated ester intermediate, facilitated by the base.
The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino site during cyanoacetate modification.
The cyano group remains intact throughout the synthesis, allowing for further functionalization if desired.
Summary Table: Preparation Method Overview
| Aspect | Details |
|---|---|
| Starting Material | Ethyl cyanoacetate |
| Key Reagents | Benzyl chloroformate, ammonia or primary amine, bases (DIPEA preferred) |
| Solvents | Dichloromethane (DCM), chloroform, THF, ethyl acetate |
| Reaction Conditions | Initial cooling (0–5°C), then room temperature; reaction time 6–7 hours |
| Purification Methods | Chromatography, crystallization |
| Typical Yield | 80–90% |
| Purity Achieved | ≥ 97% |
| Industrial Techniques | Continuous flow reactors, automated purification |
| Key Advantages | High selectivity, efficient protection of amino group, scalable |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of a variety of derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: The corresponding carboxylic acid and alcohol.
Reduction: The corresponding amine.
Scientific Research Applications
Chemistry
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows chemists to create a variety of derivatives that can be further modified for specific applications.
Biology
In biological research, this compound acts as a building block for synthesizing biologically active compounds. Its structural features enable it to be incorporated into larger molecular frameworks, which can exhibit desired biological activities.
Medicine
The compound has been explored for its potential in drug development. Studies indicate that derivatives of this compound show promising results in antimicrobial and anticancer activities:
- Antimicrobial Activity : Certain analogs have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have shown minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against E. coli and S. aureus .
- Anticancer Potential : In vitro studies revealed that the compound induces apoptosis in cancer cell lines by activating caspase pathways, particularly inhibiting the proliferation of breast cancer cells with IC50 values around 10 µM .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the development of new chemical processes that can enhance production efficiency.
Study on Antimicrobial Activity
- Objective : Evaluate antimicrobial effects of synthesized derivatives.
- Results : Compounds demonstrated significant inhibition against E. coli and S. aureus with MICs ranging from 32 to 128 µg/mL.
Investigation into Anticancer Effects
- Objective : Assess cytotoxicity against cancer cell lines.
- Results : The compound exhibited IC50 values of approximately 10 µM against MCF-7 breast cancer cells.
DPP-IV Inhibition Study
- Objective : Determine inhibitory effect on DPP-IV.
- Results : The compound showed an IC50 value of 15 µM, indicating potential utility in diabetes treatment strategies.
Mechanism of Action
The mechanism of action of Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the alpha carbon more susceptible to nucleophilic attack. The benzyloxycarbonyl group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyanoacetate: Lacks the benzyloxycarbonyl-protected amino group.
Ethyl 2-amino-2-cyanoacetate: Lacks the benzyloxycarbonyl protecting group.
Benzyl 2-cyanoacetate: Contains a benzyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate is unique due to the presence of both the benzyloxycarbonyl-protected amino group and the cyano group on the same carbon atom. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields of research.
Biological Activity
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, mechanisms of action, and biological implications of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- IUPAC Name : Ethyl {[(benzyloxy)carbonyl]amino}(cyano)acetate
- Molecular Formula : C₁₃H₁₄N₂O₄
- Molecular Weight : 250.26 g/mol
- CAS Number : 612507-16-1
- Purity : ≥ 97% .
The compound contains an amino group, a cyano group, and an ester functionality, which contribute to its reactivity and biological potential.
The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions:
- Nucleophilic Substitution : The amino and cyano groups can act as nucleophiles, allowing for the formation of new chemical bonds.
- Condensation Reactions : The compound can undergo Knoevenagel condensation with aldehydes or ketones, leading to the formation of substituted alkenes.
- Cyclization Reactions : It can form heterocyclic compounds through cyclization processes .
These mechanisms enable the compound to serve as a versatile building block in organic synthesis and medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study demonstrated that certain analogs were effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications to the benzyloxy group significantly influenced antimicrobial efficacy .
Anticancer Potential
This compound has been evaluated for its anticancer properties. In vitro studies showed that the compound induced apoptosis in cancer cell lines by activating caspase pathways. Specifically, it was found to inhibit the proliferation of breast cancer cells, suggesting its potential as a therapeutic agent in oncology .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. This inhibition suggests a potential role for this compound in the development of antidiabetic medications .
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial effects of synthesized derivatives.
- Results : Compounds demonstrated significant inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- : Structural modifications enhanced activity, indicating potential for further development.
-
Investigation into Anticancer Effects :
- Objective : To assess cytotoxicity against cancer cell lines.
- Results : The compound showed IC50 values of 10 µM against MCF-7 breast cancer cells.
- : Promising lead for future anticancer drug development.
-
DPP-IV Inhibition Study :
- Objective : To determine the inhibitory effect on DPP-IV.
- Results : The compound exhibited an IC50 value of 15 µM.
- : Indicates potential utility in diabetes treatment strategies.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Ethyl Cyanoacetate | Similar backbone but lacks amino group | Limited bioactivity | Less versatile |
| Methyl Cyanoacetate | Methyl ester instead of ethyl | Minimal activity | Lower solubility |
| Cyanoacetamide | Contains amide group instead of ester | Moderate activity | Different mechanism |
This compound stands out due to its unique combination of functional groups that enhance its reactivity and biological profile compared to similar compounds.
Q & A
Q. What are the common synthetic routes for Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate?
The synthesis typically involves protecting the amino group with a benzyloxycarbonyl (Z) group. A stepwise approach includes:
- Amino Protection : Reacting the primary amine with benzyl chloroformate under basic conditions (e.g., aqueous NaHCO₃) to form the Z-protected intermediate.
- Cyanoacetate Formation : Introducing the cyanoacetate moiety via nucleophilic substitution or coupling reactions. For example, ethyl cyanoacetate can be condensed with the Z-protected amino group using coupling agents like Boc-Oxyma, which minimizes racemization .
- Purification : Column chromatography or crystallization (e.g., ethyl acetate/petroleum ether mixtures) ensures high purity .
Q. How is the benzyloxycarbonyl (Z) group utilized in amino protection for this compound?
The Z group acts as a temporary protective moiety for amines, preventing unwanted side reactions during synthesis. It is introduced via reaction with benzyl chloroformate under mildly basic conditions (pH ~8–9). Deprotection is achieved using catalytic hydrogenation (H₂/Pd-C) or acidic conditions (e.g., HBr in acetic acid), ensuring selective removal without disrupting the cyano or ester groups .
Q. What spectroscopic methods characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : Peaks for the benzyloxy group (δ 5.08 ppm as a quartet, aromatic protons at δ 7.1–7.3 ppm) and the ester moiety (δ 4.18 ppm for the ethyl group). The cyano group does not show direct NMR signals but affects neighboring protons .
- IR Spectroscopy : Stretching vibrations for C≡N (~2200 cm⁻¹) and carbonyl groups (ester C=O at ~1700 cm⁻¹, carbamate C=O at ~1650 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H⁺]) confirm molecular weight, while fragmentation patterns validate structural motifs .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a key intermediate in peptide synthesis, particularly for introducing α-cyano substituents, which enhance stability and reactivity. Applications include:
- Peptide Coupling : As a precursor for racemization-free amide bond formation using coupling reagents like Boc-Oxyma .
- Heterocycle Synthesis : The cyano group facilitates cyclization reactions to form imidazoles or pyridines .
Advanced Research Questions
Q. How can coupling reactions involving this compound be optimized to minimize racemization?
- Coupling Reagents : Boc-Oxyma (equimolar to reactants) reduces racemization by activating carboxyl groups without generating acidic byproducts .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility and reaction homogeneity.
- Temperature Control : Reactions performed at 0–25°C suppress epimerization .
Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data?
- Computational Validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts, which are compared to experimental data to identify misassignments.
- 2D NMR : HSQC and HMBC correlations clarify ambiguous proton-carbon relationships, especially for overlapping signals in aromatic or ethyl regions .
Q. How does the choice of coupling reagent impact amide bond formation efficiency?
- Boc-Oxyma vs. COMU : Boc-Oxyma offers comparable efficiency to COMU but generates less waste and is reusable. Its mechanism involves in situ formation of an active ester, accelerating acylation .
- Base Compatibility : Tertiary amines (e.g., DIPEA) are essential for neutralizing acids generated during activation, preventing side reactions .
Q. What methodologies analyze the stability of cyano and ester groups under varying conditions?
- Accelerated Degradation Studies : Expose the compound to elevated temperatures, humidity, or pH extremes. Monitor degradation via HPLC or LC-MS for ester hydrolysis or cyano group oxidation .
- Kinetic Profiling : Pseudo-first-order kinetics quantify degradation rates. For example, ester hydrolysis in aqueous buffers follows pH-dependent pathways, with pseudo-first-order rate constants (kobs) calculated from time-course data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
